BI-9627

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

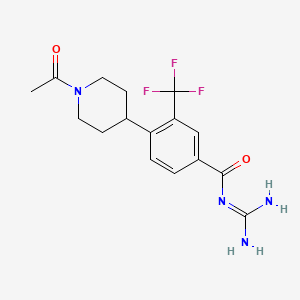

4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHRLXNEGYTSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI-9627: A Potent and Selective Chemical Probe for Elucidating the Role of the Na+/H+ Exchanger 1 (NHE1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Na+/H+ exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane protein crucial for the regulation of intracellular pH (pHi) and cell volume. Its involvement in various pathophysiological processes, including cardiac ischemia-reperfusion injury, hypertrophy, and cancer, has made it an attractive therapeutic target. BI-9627 has emerged as a highly potent and selective chemical probe for studying the physiological and pathological roles of NHE1. This technical guide provides a comprehensive overview of this compound, including its synthesis, in vitro and in vivo characterization, detailed experimental protocols, and its application in delineating NHE1-mediated signaling pathways.

Introduction to this compound

This compound, chemically known as N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine, is a potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2] It was developed as a derivative of the NHE1 inhibitor sabiporide, with modifications aimed at improving potency, selectivity, and pharmacokinetic properties for chronic dosing.[1] this compound serves as an invaluable tool for researchers to investigate the multifaceted functions of NHE1 in both normal physiology and various disease states. A structurally similar but inactive analog, BI-0054, is available as a negative control for in vitro and in vivo experiments.[1]

Synthesis of this compound

The synthesis of this compound (referred to as compound 60 in the primary literature) involves a multi-step process starting from commercially available materials. A detailed synthetic scheme is provided in the seminal publication by Huber et al. (2012). The key steps involve the formation of a benzoylguanidine moiety, a common feature in many NHE1 inhibitors.

In Vitro Characterization

The in vitro activity and selectivity of this compound have been extensively characterized using various cellular and biochemical assays.

Potency and Selectivity

This compound demonstrates high potency for NHE1 with good selectivity over other NHE isoforms.[1]

| Parameter | This compound | BI-0054 (Negative Control) | Reference |

| NHE1 IC50 (pHi change assay) | 6 nM | > 10,000 nM | [1] |

| NHE1 IC50 (human platelet swelling assay) | 31 nM | > 10,000 nM | [1] |

| NHE2 IC50 | >30-fold selectivity vs NHE1 | > 10,000 nM | [1] |

| NHE3 IC50 | No measurable activity | > 10,000 nM | [1] |

Off-Target Profiling

To ensure its utility as a specific chemical probe, this compound has been screened against a panel of other potential targets.

| Assay | Result | Reference |

| hERG Inhibition | Low potency | [1] |

| CYP450 Inhibition | Low potential for drug-drug interactions | [1] |

| Eurofins Safety Panel 44™ | No strong hits at 10 µM | [1] |

| PRESTO-TANGO GPCR screen (315 targets) | Significant inhibition of DAT (78%), Alpha1D (50%), and modulation of 5HT2A (-23%) at 10 µM | [1] |

In Vivo Characterization

This compound exhibits excellent pharmacokinetic properties in preclinical species, making it suitable for in vivo studies.

Pharmacokinetics

| Species | Parameter | Value | Reference |

| Rat | Clearance | Data not publicly available | |

| Volume of Distribution | Data not publicly available | ||

| Half-life | Data not publicly available | ||

| Oral Bioavailability | Data not publicly available | ||

| Dog | Clearance | Data not publicly available | |

| Volume of Distribution | Data not publicly available | ||

| Half-life | Data not publicly available | ||

| Oral Bioavailability | Data not publicly available |

In Vivo Efficacy

This compound has demonstrated significant cardioprotective effects in a rat model of myocardial infarction.[1]

NHE1 Signaling Pathways

NHE1 is a central regulator of intracellular pH and is involved in a complex network of signaling pathways that control cell proliferation, migration, and survival.

Caption: Simplified overview of NHE1 signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Intracellular pH (pHi) Measurement Assay

This assay is fundamental for assessing the inhibitory activity of compounds on NHE1.

Caption: Workflow for the intracellular pH (pHi) measurement assay.

Protocol:

-

Cell Culture: Plate cells (e.g., CHO cells stably expressing human NHE1) in 96-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Wash cells with a sodium-free buffer and then incubate with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) at 37°C.[3][4]

-

Washing: Gently wash the cells with sodium-free buffer to remove extracellular dye.

-

Acidification: Induce intracellular acidification by adding a pre-pulse of NH4Cl followed by its removal and replacement with a sodium-free buffer.

-

Initiation of Recovery: Add a sodium-containing buffer with or without varying concentrations of this compound to initiate pHi recovery.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence plate reader.[3]

-

Data Analysis: Calculate the ratio of the fluorescence intensities (490/440 nm) and normalize the data to determine the rate of pHi recovery. Calculate IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Human Platelet Swelling Assay

This assay provides a functional measure of NHE1 activity.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh human blood collected in acid-citrate-dextrose (ACD) tubes by centrifugation at a low speed.

-

Platelet Isolation: Pellet the platelets from the PRP by centrifugation at a higher speed and resuspend them in a suitable buffer.

-

Compound Incubation: Incubate the platelet suspension with various concentrations of this compound or vehicle control.

-

Induction of Swelling: Induce platelet swelling by adding a hypertonic solution (e.g., NaCl).

-

Measurement of Swelling: Monitor the change in light absorbance or scattering over time using a spectrophotometer or a dedicated aggregometer. A decrease in absorbance indicates platelet swelling.

-

Data Analysis: Determine the rate of swelling and calculate the percent inhibition for each concentration of this compound. Calculate the IC50 value from the concentration-response curve.

In Vivo Rat Model of Myocardial Infarction

This model is used to assess the cardioprotective effects of this compound.

Caption: Experimental workflow for the rat myocardial infarction model.

Protocol:

-

Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats and place them on a ventilator.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia.

-

Drug Administration: Administer this compound (e.g., via intravenous infusion or incorporated into the diet) either before ischemia (pre-treatment) or at the onset of reperfusion.

-

Reperfusion: After the ischemic period (e.g., 30-45 minutes), remove the ligature to allow for reperfusion.

-

Endpoint Measurement: After a period of reperfusion (e.g., 24 hours to several weeks), assess cardiac function (e.g., by echocardiography) and determine the infarct size (e.g., using TTC staining).

hERG Electrophysiology Assay

This assay is crucial for assessing the potential for off-target cardiac liability.

Protocol:

-

Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human hERG potassium channel.

-

Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG currents.

-

Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

-

Compound Application: Perfuse the cells with increasing concentrations of this compound.

-

Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.

CYP450 Inhibition Assay

This assay evaluates the potential for drug-drug interactions.

Protocol:

-

Incubation: Incubate human liver microsomes with a panel of specific CYP450 isoform probe substrates in the presence of varying concentrations of this compound and an NADPH-generating system.

-

Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite for each CYP isoform using LC-MS/MS.

-

Data Analysis: Determine the percent inhibition of each CYP isoform at each this compound concentration and calculate the IC50 values.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the Na+/H+ exchanger 1. Its favorable in vitro and in vivo properties make it an essential tool for investigating the diverse biological roles of NHE1. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately advancing our understanding of NHE1-related pathologies and aiding in the development of novel therapeutics.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. N-(4-(1-acetyl-piperidin-4-yl)-3-trifluoromethylbenzoyl)guanidine | C16H19F3N4O2 | CID 51031001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

Therapeutic Potential of BI-9627 in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-9627 is a highly potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a key regulator of intracellular pH and sodium homeostasis in cardiomyocytes. Dysregulation of NHE1 is implicated in the pathophysiology of several cardiovascular diseases, including ischemia-reperfusion injury, cardiac hypertrophy, and heart failure. By blocking the excessive influx of sodium and subsequent calcium overload, this compound presents a promising therapeutic strategy to mitigate myocardial damage and prevent adverse cardiac remodeling. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of this compound, including its mechanism of action, preclinical rationale, and relevant experimental methodologies. While specific clinical data for this compound is not yet widely available, this document extrapolates from extensive research on other selective NHE1 inhibitors to delineate its prospective role in treating cardiovascular disease.

Introduction to this compound and its Target: NHE1

The sodium-hydrogen exchanger isoform 1 (NHE1) is a ubiquitously expressed plasma membrane protein that plays a crucial role in maintaining intracellular pH (pHi) by extruding one proton in exchange for one extracellular sodium ion.[1] In the heart, NHE1 is the predominant isoform and is vital for normal cardiac function. However, under pathological conditions such as ischemia, its over-activation contributes significantly to myocardial injury.[2]

This compound is a potent and selective inhibitor of NHE1. While specific quantitative data for this compound in various cardiovascular models are emerging, the compound has been developed to offer high specificity for NHE1, thereby minimizing off-target effects.

Table 1: Profile of this compound

| Property | Value | Reference |

| Target | Sodium-Hydrogen Exchanger 1 (NHE1) | N/A |

| Mechanism of Action | Inhibition of Na+/H+ exchange, preventing intracellular Na+ and subsequent Ca2+ overload | [2] |

| Therapeutic Areas | Ischemia-Reperfusion Injury, Cardiac Hypertrophy, Heart Failure | [1][2] |

Mechanism of Action and Signaling Pathways

The therapeutic potential of this compound in cardiovascular disease stems from its ability to modulate the detrimental consequences of NHE1 over-activation.

Ischemia-Reperfusion Injury

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which triggers a robust activation of NHE1 upon reperfusion.[3] This results in a rapid influx of sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), leading to a massive influx of calcium.[2] This calcium overload is a central event in reperfusion injury, causing hypercontracture, mitochondrial dysfunction, and cardiomyocyte death. This compound, by inhibiting NHE1 at the onset of reperfusion, is expected to prevent this sodium and calcium overload, thereby preserving myocardial viability and reducing infarct size.[4]

Cardiac Hypertrophy and Heart Failure

In chronic conditions like hypertension and heart failure, neurohormonal stimuli, including angiotensin II and endothelin-1, lead to sustained activation of NHE1.[2] This chronic elevation of intracellular sodium and calcium activates downstream signaling pathways that promote pathological cardiac hypertrophy. Key pathways include the calcineurin-NFAT (Nuclear Factor of Activated T-cells) and CaMKII (Ca2+/calmodulin-dependent protein kinase II) pathways, which drive the expression of pro-hypertrophic genes.[5] By inhibiting NHE1, this compound is anticipated to attenuate these maladaptive signaling cascades, thereby preventing or even reversing pathological cardiac remodeling and the progression to heart failure.

Preclinical and Clinical Evidence (Inferred)

While specific data on this compound is limited in publicly available literature, extensive preclinical studies with other selective NHE1 inhibitors have demonstrated significant cardioprotective effects.

Table 2: Summary of Preclinical Data for Selective NHE1 Inhibitors (as a proxy for this compound)

| Cardiovascular Condition | Animal Model | Key Findings | Potential this compound Effect | Reference |

| Ischemia-Reperfusion Injury | Rat, Rabbit, Pig (Langendorff and in vivo models) | - Reduced infarct size- Improved post-ischemic ventricular function- Decreased cardiomyocyte apoptosis | Reduction in infarct size and improved cardiac function post-MI | [4][6] |

| Cardiac Hypertrophy | Mouse, Rat (Pressure overload models, e.g., TAC) | - Attenuated increase in heart weight to body weight ratio- Reduced expression of hypertrophic markers (e.g., ANP, BNP)- Decreased interstitial fibrosis | Prevention or reversal of pathological cardiac hypertrophy | [5][7] |

| Heart Failure | Rat, Dog (Post-MI and pacing-induced models) | - Improved left ventricular ejection fraction- Reduced left ventricular end-diastolic pressure- Attenuated adverse ventricular remodeling | Improved cardiac function and slowed progression of heart failure | [8][9] |

Clinical trials with earlier generation NHE1 inhibitors, such as cariporide and eniporide, have yielded mixed results.[10] While some studies showed a benefit in specific patient populations (e.g., high-risk coronary artery bypass graft surgery), others failed to demonstrate a significant reduction in major adverse cardiovascular events in broader acute myocardial infarction populations.[10] These outcomes have been attributed to factors such as the timing of drug administration and patient heterogeneity. The development of more selective and potent inhibitors like this compound may overcome some of these limitations.

Experimental Protocols

The investigation of this compound's therapeutic potential will likely involve established preclinical models and experimental techniques.

Langendorff Isolated Heart Model for Ischemia-Reperfusion

This ex vivo model is crucial for studying the direct effects of this compound on the heart without the influence of systemic factors.[11][12]

Methodology:

-

Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat, rabbit) and immediately placed in ice-cold cardioplegic solution.[13]

-

Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[13]

-

Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow.[12]

-

Stabilization and Baseline Measurement: The heart is allowed to stabilize, and baseline functional parameters (e.g., left ventricular developed pressure, heart rate) are recorded.[11]

-

Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion with or without this compound for a subsequent period (e.g., 60-120 minutes).[11]

-

Functional Assessment: Hemodynamic parameters are continuously monitored throughout the experiment.

-

Infarct Size Measurement: At the end of the experiment, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[13]

Measurement of Intracellular pH and Sodium

To confirm the mechanism of action of this compound, it is essential to measure its effects on intracellular ion concentrations.

Methodology using Fluorescent Indicators:

-

Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal hearts by enzymatic digestion.[14]

-

Dye Loading: Isolated cardiomyocytes are loaded with a pH-sensitive fluorescent dye (e.g., SNARF-1) or a sodium-sensitive fluorescent dye (e.g., SBFI).[15]

-

Fluorescence Microscopy: The cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.

-

Experimental Challenge: Cells are subjected to conditions that mimic ischemia and reperfusion (e.g., simulated ischemic buffer followed by reintroduction of normal buffer) in the presence or absence of this compound.

-

Data Acquisition and Analysis: The fluorescence intensity or ratio is recorded over time and calibrated to determine the intracellular pH or sodium concentration.[15]

Future Directions and Conclusion

This compound holds significant promise as a novel therapeutic agent for a range of cardiovascular diseases. Its high potency and selectivity for NHE1 may translate into a more favorable efficacy and safety profile compared to earlier-generation inhibitors. Future research should focus on:

-

Comprehensive Preclinical Evaluation: Conducting detailed dose-response studies of this compound in various animal models of ischemia-reperfusion injury, cardiac hypertrophy, and heart failure to establish its efficacy and therapeutic window.

-

Biomarker Studies: Identifying and validating biomarkers that can predict the response to this compound therapy.

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of this compound in relevant patient populations.

References

- 1. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac Sodium/Hydrogen Exchanger (NHE11) as a Novel Potential Target for SGLT2i in Heart Failure: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SGLT2 inhibitors reduce infarct size in reperfused ischemic heart and improve cardiac function during ischemic episodes in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting muscle-enriched long non-coding RNA H19 reverses pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium–glucose cotransporter 2 inhibitors reduce myocardial infarct size in preclinical animal models of myocardial ischaemia–reperfusion injury: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel small molecule inhibitors of cardiac hypertrophy using high throughput, high content imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Large Animal Models of Heart Failure With Reduced Ejection Fraction (HFrEF) [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Langendorff Experimental Protocols and I/R [bio-protocol.org]

- 12. Langendorff heart - Wikipedia [en.wikipedia.org]

- 13. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular pH (pHi) measurement [bio-protocol.org]

Investigating the Downstream Effects of NHE1 Inhibition by BI-9627: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sodium-Hydrogen Exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane protein critical for the regulation of intracellular pH (pHi) and cell volume. Its involvement in various pathophysiological processes, including cardiac ischemia-reperfusion injury, cancer cell migration, and apoptosis, has made it a compelling target for therapeutic intervention. BI-9627 is a potent and selective inhibitor of NHE1, offering a valuable tool to probe the downstream consequences of NHE1 blockade. This technical guide provides an in-depth overview of the known downstream effects of NHE1 inhibition by this compound, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.

Introduction to NHE1 and this compound

NHE1 facilitates the electroneutral exchange of one intracellular proton for one extracellular sodium ion. This activity is crucial for maintaining pHi homeostasis, particularly in response to cellular metabolic acid production. Dysregulation of NHE1 activity is implicated in numerous diseases. This compound has emerged as a highly specific chemical probe for studying NHE1 function.

Potency and Selectivity of this compound

This compound demonstrates high potency for NHE1 with excellent selectivity over other NHE isoforms, making it a precise tool for research.

| Parameter | Value | Assay |

| IC50 for NHE1 | 6 nM | Intracellular pH (pHi) Recovery Assay |

| IC50 for NHE1 | 31 nM | Human Platelet Swelling Assay |

| Selectivity | >30-fold vs. NHE2 | Intracellular pH (pHi) Recovery Assay |

| Selectivity | No measurable activity vs. NHE3 | Intracellular pH (pHi) Recovery Assay |

Downstream Effects of NHE1 Inhibition by this compound

The inhibition of NHE1 by this compound initiates a cascade of downstream cellular events, primarily stemming from the alteration of intracellular ion concentrations.

Modulation of Intracellular pH and Calcium

The primary and most immediate effect of NHE1 inhibition is a decrease in intracellular pH, as the cell's ability to extrude protons is hampered. This intracellular acidification has profound consequences on other ion transport systems. Notably, it can influence intracellular calcium ([Ca2+]i) levels. While the direct relationship is complex and can be cell-type dependent, alterations in pHi can affect the activity of calcium channels and exchangers, as well as the release of calcium from intracellular stores. Prolonged NHE1 inhibition can lead to an elevation in diastolic calcium levels and prolong calcium recovery time in cardiomyocytes.

Impact on Signaling Pathways

NHE1 is increasingly recognized as a scaffold protein that modulates intracellular signaling cascades. Its inhibition can, therefore, have far-reaching consequences on cellular behavior.

The RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) pathway is a central regulator of the actin cytoskeleton, cell adhesion, and migration. In many cell types, NHE1 activity is downstream of RhoA, meaning RhoA activation leads to NHE1 stimulation. However, there is also evidence suggesting that NHE1 can act upstream of Rho GTPases. Inhibition of NHE1 can disrupt the formation of stress fibers and focal adhesions, key components for cell motility.

The PI3K/AKT and ERK (Extracellular signal-regulated kinase) pathways are critical for cell survival, proliferation, and growth. NHE1 activity has been shown to influence these pathways. Inhibition of NHE1 can lead to a decrease in the phosphorylation and activation of both AKT and ERK in certain contexts, thereby promoting apoptosis and inhibiting proliferation.

Functional Cellular Consequences

The molecular changes induced by this compound translate into significant functional effects at the cellular level.

By modulating the actin cytoskeleton via the RhoA/ROCK pathway and altering the local pH at the leading edge of migrating cells, NHE1 inhibition significantly impairs cell migration. This has important implications for cancer metastasis, where NHE1 is often upregulated.

NHE1 activity is generally considered pro-survival. By altering intracellular pH and ion balance, and by downregulating pro-survival signaling pathways like PI3K/AKT, inhibition of NHE1 with compounds like this compound can induce apoptosis in cancer cells.

In the context of cardiac ischemia-reperfusion injury, NHE1 hyperactivity leads to intracellular sodium and subsequent calcium overload, causing cellular damage. Inhibition of NHE1 by this compound has been shown to be cardioprotective by preventing these detrimental ionic shifts.

Experimental Protocols

Intracellular pH Measurement using BCECF-AM

This protocol describes the measurement of changes in intracellular pH following treatment with this compound using the pH-sensitive fluorescent dye BCECF-AM.

Materials:

-

Cells of interest

-

This compound

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

HEPES-buffered saline (HBS)

-

Nigericin and high K+ calibration buffers (for calibration curve)

-

Fluorescence plate reader or microscope

Procedure:

-

Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

-

Wash cells with HBS.

-

Load cells with 1-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.

-

Wash cells twice with HBS to remove extracellular dye.

-

Add HBS containing various concentrations of this compound or vehicle control to the cells.

-

Measure fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time.

-

At the end of the experiment, generate a calibration curve by treating cells with high K+ buffers of known pH containing the ionophore nigericin (10 µM).

-

Calculate the ratio of fluorescence intensities (490/440 nm) and convert these ratios to pHi values using the calibration curve.

Cell Migration Scratch Assay

This protocol details a method to assess the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

This compound

-

Culture medium

-

Sterile p200 pipette tip or a dedicated scratch tool

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash with media to remove detached cells.

-

Add fresh media containing different concentrations of this compound or vehicle control.

-

Image the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

-

Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time for each condition.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizing Downstream Effects: Signaling Pathways and Workflows

Signaling Pathways Modulated by NHE1 Inhibition

Caption: NHE1 inhibition by this compound alters ion balance and key signaling pathways.

Experimental Workflow for Assessing this compound Effects

Caption: A typical workflow for studying the downstream effects of this compound in vitro.

Conclusion

This compound is a powerful pharmacological tool for dissecting the complex roles of NHE1 in cellular physiology and pathology. Its high potency and selectivity allow for precise interrogation of the downstream consequences of NHE1 inhibition. Understanding these effects, from the fundamental modulation of intracellular ion concentrations to the intricate regulation of signaling pathways and cellular functions, is crucial for advancing our knowledge of NHE1-related diseases and for the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers embarking on the investigation of the downstream effects of NHE1 inhibition by this compound.

BI-9627: A Potent and Selective NHE1 Inhibitor for Neuroprotection and Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BI-9627 is a highly potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1), a ubiquitously expressed transmembrane ion channel critical for the regulation of intracellular pH (pHi). Dysregulation of NHE1 activity is implicated in the pathophysiology of various diseases, making it a compelling therapeutic target. In the context of neuroprotection, NHE1 inhibition has shown promise in mitigating cellular damage following ischemic events. In oncology, targeting NHE1 is a novel strategy to counteract the acidic tumor microenvironment, thereby inhibiting cancer cell proliferation, invasion, and enhancing the efficacy of conventional therapies. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, the underlying mechanisms of action in neuroprotection and oncology, and detailed experimental protocols to facilitate further research.

Introduction to this compound

This compound is a chemical probe characterized by its high affinity and selectivity for NHE1.[1][2] Its favorable pharmacokinetic properties make it a suitable tool for both in vitro and in vivo preclinical investigations.[2][3] The primary mechanism of action of this compound is the inhibition of the exchange of extracellular sodium ions for intracellular protons, a process that is crucial for maintaining cellular pH homeostasis.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | IC50 | Species | Reference |

| Intracellular pH (pHi) Recovery | NHE1 | 6 nM | Human | [1][2] |

| Human Platelet Swelling | NHE1 | 31 nM | Human | [1][2] |

| Intracellular pH (pHi) Recovery | NHE2 | >30-fold selective vs NHE1 | Human | [1][2] |

| Intracellular pH (pHi) Recovery | NHE3 | No measurable inhibition | Human | [1][2] |

Table 2: Pharmacokinetic and Drug-Drug Interaction Potential of this compound

| Parameter | Value/Observation | Species | Reference |

| Pharmacokinetics | Excellent | Rat, Dog | [1][3] |

| Drug-Drug Interaction (DDI) Potential | Low | In vitro | [2] |

| hERG Potassium Channel Potency | Low | In vitro | [2] |

This compound in Neuroprotection

Mechanism of Action

In the central nervous system, NHE1 is expressed in various cell types, including neurons and glial cells.[4] Following an ischemic event, such as a stroke, intracellular acidosis develops, leading to the activation of NHE1. This activation results in an influx of Na+, which in turn triggers reverse operation of the Na+/Ca2+ exchanger, leading to an overload of intracellular Ca2+. This cascade of events contributes to neuronal cell death and tissue damage.[5] By inhibiting NHE1, this compound can potentially prevent this ionic imbalance and exert a neuroprotective effect.[5]

Signaling Pathway in Neuroprotection

Experimental Protocol: In Vivo Model of Ischemic Stroke

While specific protocols for this compound in stroke models are not yet published, the following protocol for the similar NHE1 inhibitor HOE642 can be adapted.

Objective: To assess the neuroprotective efficacy of an NHE1 inhibitor in a transient middle cerebral artery occlusion (tMCAO) mouse model.[6]

Materials:

-

Male C57/BL6 mice (8-10 weeks old)

-

NHE1 inhibitor (e.g., HOE642, adaptable for this compound)

-

Vehicle (e.g., 5% DMSO in PBS)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for tMCAO

-

Behavioral testing apparatus (e.g., rotarod, Y-maze)

-

Histological staining reagents (e.g., TTC staining)

Procedure:

-

tMCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60 minutes) followed by reperfusion.

-

Drug Administration: Administer the NHE1 inhibitor or vehicle intraperitoneally (i.p.) at a specified time point post-stroke (e.g., 24 hours). A potential starting dose for an NHE1 inhibitor like HOE642 is 0.15 mg/kg, administered twice daily for 7 days.[6]

-

Behavioral Assessment: Conduct a battery of motor-sensory and cognitive tests at various time points post-stroke (e.g., days 1-28) to evaluate functional recovery.[6]

-

Histological Analysis: At the end of the study, perfuse the animals and prepare brain sections. Perform TTC staining to measure the infarct volume and assess the extent of neuronal damage.

This compound in Oncology

Mechanism of Action

Cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular pH and an acidic extracellular microenvironment.[7] This altered pH landscape is, in part, due to the overexpression and hyperactivity of NHE1.[8] The alkaline pHi promotes cell proliferation and evasion of apoptosis, while the acidic tumor microenvironment facilitates invasion and metastasis.[7][8] By inhibiting NHE1, this compound can potentially reverse this pH dysregulation, leading to intracellular acidification, which can induce apoptosis and inhibit cell migration and invasion.[8] Furthermore, NHE1 inhibition may sensitize cancer cells to chemotherapeutic agents.[9]

Signaling Pathway in Oncology

Experimental Protocol: In Vitro Cancer Cell Viability and Invasion Assays

The following protocols, which can be adapted for this compound, are designed to assess the anti-cancer effects of NHE1 inhibition in a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells).

Objective: To determine the effect of an NHE1 inhibitor on cancer cell viability and invasion.[7]

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

NHE1 inhibitor (adaptable for this compound) and vehicle (e.g., DMSO)

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

Boyden chamber invasion assay system (e.g., Matrigel-coated inserts)

-

Microplate reader

-

Microscope

Cell Viability Assay:

-

Seed cancer cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of the NHE1 inhibitor or vehicle.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add the cell viability reagent and measure the signal according to the manufacturer's instructions using a microplate reader.

-

Calculate the percentage of viable cells relative to the vehicle control.

Invasion Assay:

-

Rehydrate Matrigel-coated Boyden chamber inserts.

-

Seed cancer cells in the upper chamber in serum-free medium containing the NHE1 inhibitor or vehicle.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24 hours).

-

Remove non-invading cells from the upper surface of the insert.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells in several microscopic fields.

-

Compare the number of invading cells in the treated groups to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of NHE1 inhibition in neuroprotection and oncology. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it an ideal candidate for preclinical studies. The experimental protocols provided in this guide, while requiring adaptation for this compound, offer a solid foundation for researchers to explore its efficacy in various disease models. Further investigation into the specific applications of this compound is warranted to fully elucidate its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jneurosci.org [jneurosci.org]

- 4. Role of NHE1 in Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of BI-9627: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of BI-9627, a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1). The information presented herein is compiled from publicly available data and is intended to support researchers in drug discovery and development.

Introduction to this compound

This compound, chemically known as N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine, is a small molecule inhibitor of NHE1.[1] The NHE1 transporter is a ubiquitously expressed transmembrane protein that plays a crucial role in regulating intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[2] Dysregulation of NHE1 activity is implicated in various pathological conditions, most notably cardiac ischemia-reperfusion injury, making it a compelling therapeutic target.

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrates high potency for the human NHE1 isoform with good selectivity against other NHE isoforms. The inhibitory activity has been characterized in multiple cell-based assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | Species | IC50 (nM) | Reference(s) |

| NHE1 (pHi change assay) | Not Specified | 6 | [2][3] |

| NHE1 (human platelet swelling inhibition assay) | Human | 31 | [2][3] |

| NHE2 | Not Specified | >30-fold selective vs NHE1 | [2] |

| NHE3 | Not Specified | >30-fold selective vs NHE1 | [2] |

Off-Target Profiling and Drug-Drug Interaction Potential

This compound has been profiled against a panel of targets to assess its potential for off-target effects and drug-drug interactions. The compound exhibits a low potential for clinically relevant interactions.

Table 2: Off-Target and Drug-Drug Interaction Profile of this compound

| Assay | Result | Conclusion | Reference(s) |

| CYP Inhibition | Low potential | Low risk of metabolic drug interactions | [2] |

| CYP 3A4 Inactivation | Low potential | Low risk of time-dependent inhibition | [2] |

| PXR mediated CYP 3A4 Induction | Low potential | Low risk of inducing its own metabolism or that of co-administered drugs | [2] |

| hERG Potassium Channel | Low potency | Low risk of cardiac arrhythmia | [2] |

| Eurofins Safety Panel 44™ | No strong hits at 10 µM | Good general safety profile | [2] |

| PRESTO-TANGO GPCR Screen (315 targets) | Significant modulation of 3 targets at 10 µM (DAT 78% Inh, 5HT2A -23% Inh, Alpha1D 50% Inh) | Potential for off-target effects at high concentrations | [2] |

In Vivo Pharmacology & Pharmacokinetics

This compound has demonstrated cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Its pharmacokinetic profile has been characterized in rats and dogs, revealing excellent properties for in vivo studies.

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Reference(s) |

| Oral Bioavailability (F) | 73% | 33% | [2] |

| Clearance (% Liver Blood Flow) | 5.7% | 13% | [2] |

| Volume of Distribution (Vss) | 0.76 L/kg | 1.4 L/kg | [2] |

| Mean Residence Time (i.v.) | 3.2 h | 6.2 h | [2] |

| Dosing for PK studies | i.v.: 1 mg/kg, p.o.: 10 mg/kg | i.v.: 1 mg/kg, p.o.: 5 mg/kg | [2] |

Experimental Protocols

pHi Change Assay for NHE1 Inhibition

This assay measures the ability of a compound to inhibit the recovery of intracellular pH following an acid load, a process mediated by NHE1.

Methodology:

-

Cell Culture: Cells expressing the target NHE1 isoform are cultured to confluence.

-

Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM or SNARF-AM.

-

Acidification: Intracellular pH is lowered by exposing the cells to a weak acid, typically an ammonium chloride (NH4Cl) prepulse followed by its removal.

-

pHi Recovery: The medium is replaced with a sodium-containing buffer, initiating pHi recovery through NHE1 activity.

-

Inhibitor Treatment: Test compounds, such as this compound, are added to the buffer at various concentrations.

-

Fluorescence Measurement: The change in fluorescence of the pH-sensitive dye is monitored over time using a fluorometer or plate reader. The rate of pHi recovery is calculated from the fluorescence signal.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition of pHi recovery against the concentration of the inhibitor.

Human Platelet Swelling Inhibition Assay (hPSA)

This assay assesses NHE1 activity by measuring the swelling of human platelets, a process dependent on NHE1-mediated sodium influx.

Methodology:

-

Platelet Isolation: Platelet-rich plasma (PRP) is obtained from fresh human blood by centrifugation.

-

Inhibitor Incubation: Platelets are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle.

-

Induction of Swelling: Platelet swelling is induced by a pro-aggregatory agent that activates NHE1, such as thrombin or ADP.

-

Measurement of Swelling: The change in platelet volume or light scattering is measured over time using a particle size analyzer or a spectrophotometer.

-

Data Analysis: The extent of inhibition of platelet swelling is calculated for each concentration of the inhibitor, and an IC50 value is determined.

Langendorff Isolated Perfused Rat Heart Model of Ischemia-Reperfusion Injury

This ex vivo model is used to evaluate the cardioprotective effects of compounds on the heart, independent of systemic physiological factors.

Methodology:

-

Heart Isolation: Rats are anesthetized, and their hearts are rapidly excised.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with an oxygenated physiological buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow.

-

Stabilization: The heart is allowed to stabilize for a period, during which baseline cardiac function parameters (e.g., heart rate, left ventricular developed pressure) are recorded.

-

Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30-40 minutes).

-

Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored.

-

Drug Administration: this compound or vehicle is administered via the perfusate before ischemia (pre-conditioning), during reperfusion, or throughout the experiment.

-

Assessment of Injury: At the end of the experiment, the heart may be sectioned and stained (e.g., with triphenyltetrazolium chloride) to determine the infarct size.

Coronary Artery Ligation Model in Rats

This in vivo model mimics a myocardial infarction to assess the efficacy of cardioprotective agents.

Methodology:

-

Anesthesia and Ventilation: Rats are anesthetized and mechanically ventilated.

-

Thoracotomy: A surgical incision is made to expose the heart.

-

Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia in the ventricular wall.

-

Reperfusion (optional): After a period of occlusion, the ligature can be removed to allow for reperfusion.

-

Drug Administration: this compound or vehicle is administered, typically intravenously or orally, before or after the ligation.

-

Monitoring: Cardiovascular parameters (e.g., ECG, blood pressure) are monitored throughout the procedure.

-

Infarct Size Determination: After a set period, the heart is excised, and the area of infarction is measured.

Signaling Pathways and Experimental Workflows

NHE1 Signaling in Ischemia-Reperfusion Injury

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates NHE1. The subsequent influx of Na+ and efflux of H+ leads to an intracellular Na+ overload. This overload causes the Na+/Ca2+ exchanger (NCX) to operate in reverse mode, leading to an influx of Ca2+ and intracellular Ca2+ overload. Elevated intracellular Ca2+ contributes to mitochondrial dysfunction, the opening of the mitochondrial permeability transition pore (mPTP), and ultimately, cell death. This compound, by inhibiting NHE1, prevents the initial Na+ overload, thereby mitigating the downstream cascade of events leading to cardiomyocyte death.

References

The Discovery and Development of BI-9627: A Potent and Selective NHE1 Inhibitor for Cardioprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI-9627 is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a transmembrane ion channel implicated in the pathophysiology of cardiac ischemia-reperfusion injury and heart failure. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. The narrative traces the lead optimization process from the initial compound, sabiporide, to the identification of this compound, detailing the key structural modifications that conferred enhanced potency and an improved safety profile. Detailed methodologies for the core in vitro and in vivo assays that characterized the pharmacological properties of this compound are presented, alongside a summary of its pharmacokinetic and pharmacodynamic profile. Signaling pathways associated with NHE1 inhibition in the context of cardiac hypertrophy are also elucidated. This document is intended to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Introduction: The Rationale for NHE1 Inhibition in Cardiac Disease

The sodium-hydrogen exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane protein that plays a crucial role in the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1] In the myocardium, NHE1 is the predominant isoform and is central to maintaining pH homeostasis in cardiomyocytes.[1]

Under ischemic conditions, anaerobic metabolism leads to intracellular acidosis, a key trigger for the activation of NHE1. The subsequent influx of sodium ions contributes to an overload of intracellular calcium via the reverse mode of the Na+/Ca2+ exchanger. This calcium overload is a critical factor in the cascade of events leading to myocardial stunning, arrhythmias, and ultimately, cell death.[2][3][4] The pivotal role of NHE1 in cardiac injury has spurred significant interest in the development of NHE1 inhibitors as a therapeutic strategy for conditions such as ischemia-reperfusion injury and chronic heart failure.[2][3]

The Discovery of this compound: A Journey of Lead Optimization

The development of this compound stemmed from a lead optimization program that began with the known NHE1 inhibitor, sabiporide. The primary objective was to identify a novel compound with a superior profile for once-daily oral administration and a low potential for drug-drug interactions.[2][4]

The key structural modifications that led to the discovery of this compound (designated as compound 60 in the primary literature) included:

-

Substitution of the Piperazine Moiety: The piperazine ring in sabiporide was replaced with a piperidine group.[2][4]

-

Replacement of the Pyrrole Moiety: The pyrrole functional group was substituted to enhance potency and selectivity.[2][4]

-

Systematic Optimization: Subsequent optimization efforts focused on improving the compound's potency and eliminating off-target activities.[2][4]

This iterative process of chemical synthesis and pharmacological testing culminated in the identification of N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine, or this compound.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₉F₃N₄O₂ |

| Molecular Weight | 356.3 g/mol |

| CAS Number | 1204329-34-9 |

In Vitro Pharmacological Profile

The potency and selectivity of this compound were characterized using two primary in vitro assays: an intracellular pH (pHi) recovery assay and a human platelet swelling assay.

Potency and Selectivity

| Assay | IC₅₀ (nM) |

| Intracellular pH (pHi) Recovery Assay | 6 |

| Human Platelet Swelling Assay | 31 |

This compound demonstrated high potency in inhibiting NHE1 activity.[1] Importantly, it exhibited greater than 30-fold selectivity for NHE1 over the NHE2 isoform and showed no measurable inhibitory activity against the NHE3 isoform.[1]

Experimental Protocols

Objective: To determine the potency of this compound in inhibiting NHE1-mediated recovery from an induced intracellular acid load.

Methodology:

-

Cell Culture: A suitable cell line expressing human NHE1 is cultured to confluence on glass coverslips.

-

Fluorescent Dye Loading: Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Acidification: Intracellular acidosis is induced by the ammonium prepulse technique. Cells are transiently exposed to a solution containing NH₄Cl, followed by its removal, which causes a rapid drop in pHi.

-

pH Recovery Monitoring: The recovery of pHi to baseline levels, mediated by NHE1 activity, is monitored by measuring the change in fluorescence intensity over time using a fluorometer or a fluorescence microscope.

-

Inhibitor Treatment: The assay is performed in the presence of varying concentrations of this compound to determine the concentration-dependent inhibition of pHi recovery.

-

Data Analysis: The initial rate of pHi recovery is calculated, and the IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Objective: To assess the functional inhibition of NHE1 in a native human cell system.

Methodology:

-

Platelet Isolation: Platelet-rich plasma is obtained from healthy human donors.

-

Induction of Swelling: Platelet swelling is induced by activating NHE1 with an appropriate stimulus (e.g., thrombin or ADP) in a hypotonic buffer.

-

Measurement of Swelling: The change in platelet volume is measured as a change in light absorbance or by using a particle size analyzer.

-

Inhibitor Treatment: The assay is conducted in the presence of different concentrations of this compound.

-

Data Analysis: The extent of inhibition of platelet swelling is quantified, and the IC₅₀ value is calculated.

Preclinical In Vivo and Ex Vivo Efficacy

The cardioprotective effects of this compound were evaluated in established preclinical models of cardiac injury.

Langendorff Isolated Perfused Rat Heart Model of Ischemia-Reperfusion Injury

This ex vivo model demonstrated the remarkable ability of this compound to prevent ischemic damage.[2][3][4]

Objective: To evaluate the direct cardioprotective effects of this compound in an isolated heart model, independent of systemic physiological effects.

Methodology:

-

Heart Isolation: Hearts are excised from anesthetized rats and mounted on a Langendorff apparatus.

-

Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

-

Baseline Measurement: Baseline cardiac function parameters, including left ventricular developed pressure (LVDP) and heart rate, are recorded.

-

Global Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored for a specified duration (e.g., 60-120 minutes).

-

Drug Administration: this compound or vehicle is administered before ischemia (pre-treatment) or at the onset of reperfusion.

-

Data Analysis: The recovery of LVDP and other functional parameters are compared between the treated and control groups.

Rat Model of Myocardial Infarction

The efficacy of this compound was further confirmed in an in vivo model of myocardial infarction induced by coronary artery ligation.

Objective: To assess the cardioprotective effects of this compound in a model that more closely mimics the clinical scenario of a heart attack.

Methodology:

-

Animal Preparation: Rats are anesthetized, and the heart is exposed via a thoracotomy.

-

Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.

-

Drug Administration: this compound is administered orally or via another appropriate route, either before or after the ligation.

-

Assessment of Cardiac Function: Cardiac function is assessed at various time points post-ligation using techniques such as echocardiography to measure parameters like ejection fraction and fractional shortening.

-

Infarct Size Measurement: At the end of the study, the hearts are excised, and the infarct size is determined using histological staining (e.g., triphenyltetrazolium chloride staining).

-

Data Analysis: Cardiac function parameters and infarct size are compared between the this compound-treated and vehicle-treated groups.

Pharmacokinetics and Safety Profile

Preclinical studies in rats and dogs indicated that this compound possesses excellent pharmacokinetic properties. It also demonstrated a low potential for drug-drug interactions (DDI), a critical attribute for a drug intended for chronic dosing in a patient population that is often on multiple medications.

Signaling Pathways

The inhibition of NHE1 by this compound is expected to mitigate the downstream signaling cascades that contribute to cardiac hypertrophy and failure.

NHE1-Mediated Signaling in Cardiac Hypertrophy

Caption: NHE1 signaling cascade in cardiac hypertrophy.

Clinical Development Status

As of the latest available information, there is no publicly accessible data indicating that this compound has entered clinical trials. Further investigation into clinical trial registries would be necessary to confirm its current development status.

Conclusion

This compound is a potent and selective NHE1 inhibitor that has demonstrated significant cardioprotective effects in preclinical models of cardiac ischemia-reperfusion injury and myocardial infarction. Its discovery was the result of a successful lead optimization program that prioritized both potency and a favorable safety profile for chronic administration. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further investigation into the therapeutic potential of NHE1 inhibition in cardiovascular diseases. While its clinical development status remains to be clarified, the preclinical data on this compound highlight its promise as a potential therapeutic agent for heart disease.

References

Methodological & Application

Application Notes and Protocols for BI-9627, a Potent NHE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-9627 is a potent and selective chemical probe for the sodium-hydrogen exchanger isoform 1 (NHE1), a ubiquitously expressed transmembrane ion channel critical for the regulation of intracellular pH (pHi).[1][2] NHE1 mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[3] This process is vital for cellular homeostasis, and its dysregulation has been implicated in various pathological conditions, including cardiac ischemia-reperfusion injury and cancer. This compound serves as an invaluable tool for investigating the physiological and pathological roles of NHE1. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the NHE1 protein. By blocking the exchange of protons for sodium ions, this compound prevents the recovery of intracellular pH following an acid load. This targeted inhibition allows for the elucidation of NHE1-dependent signaling pathways and cellular processes.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and off-target profile of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Description | IC50 (nM) |

| Intracellular pH (pHi) Recovery | Measurement of the inhibition of pHi recovery after an acid load in cells. | 6[1] |

| Human Platelet Swelling | Assessment of the inhibition of platelet swelling, an NHE1-dependent process. | 31[1] |

Table 2: Selectivity Profile of this compound against NHE Isoforms

| NHE Isoform | Activity | Selectivity vs. NHE1 |

| NHE2 | Inhibited | >30-fold[1] |

| NHE3 | No measurable activity | -[1] |

Table 3: Off-Target Profile of this compound

| Target/Panel | Assay Type | Result |

| Eurofins Safety Panel 44™ | Broad screen of 68 targets | No strong hits at 10 µM[1] |

| PRESTO-TANGO GPCR Screen | Screen of 315 GPCRs | 3 hits at 10 µM (DAT 78% Inh, 5HT2A -23% Inh, Alpha1D 50% Inh)[1] |

| hERG | Electrophysiology assay | >77 µM (IC50)[1] |

| Cytochrome P450 (CYP) Isoforms (2C19, 2C9, 2D6, 3A4) | Inhibition assays | >30 µM (IC50)[1] |

Experimental Protocols

1. Intracellular pH (pHi) Recovery Assay

This assay measures the ability of this compound to inhibit the recovery of intracellular pH in cells following an ammonium chloride-induced acid load. The fluorescent pH indicator BCECF-AM is used to monitor changes in pHi.

Materials:

-

Cells expressing NHE1 (e.g., CHO, HEK293, or other suitable cell lines)

-

This compound

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Dimethyl sulfoxide (DMSO)

-

HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4

-

Ammonium chloride (NH4Cl) solution: 20 mM NH4Cl in HBS

-

Sodium-free buffer: 20 mM HEPES, 153 mM N-methyl-D-glucamine (NMDG), 5 mM KCl, 5 mM glucose, pH 7.4

-

Nigericin

-

Calibration buffers (pH 6.5, 7.0, 7.5)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at 535 nm

Protocol:

-

Cell Preparation: a. Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. b. Incubate overnight at 37°C in a 5% CO2 incubator.

-

BCECF-AM Loading: a. Prepare a 1 mM stock solution of BCECF-AM in high-quality, anhydrous DMSO. b. On the day of the assay, prepare a working solution of 3-5 µM BCECF-AM in HBS. c. Remove the growth medium from the cells and wash once with HBS. d. Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. e. Wash the cells three times with HBS to remove extracellular dye.

-

Compound Treatment: a. Prepare serial dilutions of this compound in HBS. Include a vehicle control (DMSO). b. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Acid Load and pHi Measurement: a. Place the plate in a fluorescence plate reader pre-warmed to 37°C. b. Measure the baseline fluorescence ratio (Excitation: 490 nm / 440 nm, Emission: 535 nm). c. To induce an acid load, replace the buffer with the 20 mM NH4Cl solution and incubate for 5-10 minutes. d. Remove the NH4Cl solution and replace it with sodium-free buffer to induce intracellular acidification. e. After a stable acidic pHi is reached, replace the sodium-free buffer with HBS containing the respective concentrations of this compound to initiate pHi recovery. f. Monitor the fluorescence ratio over time (e.g., every 15-30 seconds for 5-10 minutes) to measure the rate of pHi recovery.

-

Data Analysis: a. At the end of each experiment, perform a calibration by treating the cells with a high-potassium buffer containing nigericin at different known pH values (e.g., 6.5, 7.0, 7.5) to generate a calibration curve. b. Convert the fluorescence ratios to pHi values using the calibration curve. c. Calculate the initial rate of pHi recovery (dpHi/dt) for each concentration of this compound. d. Plot the rate of pHi recovery against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Human Platelet Swelling Assay

This assay assesses the ability of this compound to inhibit the swelling of human platelets, a process dependent on NHE1 activity for volume regulation.

Materials:

-

Freshly isolated human platelets

-

This compound

-

Tyrode's buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.4 mM NaH2PO4, 12 mM NaHCO3, 5.5 mM glucose, 5 mM HEPES, pH 7.4)

-

Hypotonic buffer (e.g., diluted Tyrode's buffer or a low osmolarity buffer)

-

Platelet aggregometer or a spectrophotometer capable of measuring light scattering at 600 nm

-

Platelet-rich plasma (PRP) preparation reagents (e.g., acid-citrate-dextrose)

Protocol:

-

Platelet Preparation: a. Obtain fresh human blood from healthy, consenting donors who have not taken anti-platelet medications. b. Prepare platelet-rich plasma (PRP) by centrifugation of the whole blood. c. Isolate platelets from the PRP and resuspend them in Tyrode's buffer to a final concentration of approximately 2-3 x 10^8 platelets/mL.

-

Compound Incubation: a. Prepare serial dilutions of this compound in Tyrode's buffer. Include a vehicle control (DMSO). b. Pre-incubate the platelet suspension with the different concentrations of this compound for 15-30 minutes at 37°C.

-

Induction of Platelet Swelling: a. Place the platelet suspensions in the cuvettes of a platelet aggregometer or spectrophotometer. b. Induce platelet swelling by adding a hypotonic buffer or a stimulus known to induce NHE1-dependent swelling. c. Monitor the change in light transmittance or absorbance at 600 nm over time. A decrease in light scattering (increase in transmittance) indicates platelet swelling.

-

Data Analysis: a. Calculate the rate and extent of platelet swelling for each this compound concentration. b. Plot the inhibition of platelet swelling against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Visualizations

Caption: Simplified signaling pathway of NHE1 activation and its inhibition by this compound.

Caption: Experimental workflow for the intracellular pH (pHi) recovery assay.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Use of BI-9627 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BI-9627, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), in in vivo rat models of cardiac disease. The protocols and data presented are based on publicly available information and are intended to serve as a foundation for further research and development.

Introduction to this compound

This compound is a small molecule inhibitor of NHE1 with high potency and selectivity.[1] NHE1 is a ubiquitously expressed transmembrane ion channel that plays a crucial role in the regulation of intracellular pH (pHi) by exchanging intracellular protons for extracellular sodium ions.[1] In the context of cardiac pathophysiology, particularly during ischemia-reperfusion injury, the overactivation of NHE1 leads to intracellular sodium and subsequent calcium overload, contributing to myocardial cell death and dysfunction. Inhibition of NHE1 by this compound has been shown to be a promising therapeutic strategy to mitigate this damage.

Mechanism of Action

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE1. The resulting influx of sodium is coupled with the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to a detrimental increase in intracellular calcium concentration. This calcium overload triggers a cascade of events, including the opening of the mitochondrial permeability transition pore (mPTP), activation of apoptotic pathways, and ultimately, cardiomyocyte death. This compound, by selectively blocking NHE1, prevents the initial sodium overload, thereby attenuating the subsequent calcium-mediated cellular injury and preserving cardiac function.

Data Presentation

In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay | Reference |

| IC50 (NHE1) | 6 nM | Intracellular pH (pHi) recovery | [1] |

| IC50 (NHE1) | 31 nM | Human platelet swelling | [1] |

| Selectivity | >30-fold vs. NHE2 | Not specified | [1] |

| Selectivity | Inactive at NHE3 up to 16 µM | pHi assay |

Pharmacokinetic Profile of this compound in Rats

In Vivo Efficacy of this compound in Rat Models of Myocardial Infarction

Quantitative in vivo efficacy data for this compound in rat models of myocardial infarction are not detailed in publicly available literature. Studies have qualitatively reported that this compound attenuates the decline in left ventricular end-systolic pressure and mitigates the increase in left ventricular end-diastolic pressure in rats following coronary artery ligation. For precise quantitative assessment, researchers should design studies to measure endpoints such as infarct size (e.g., using TTC staining), cardiac function (e.g., via echocardiography), and relevant biomarkers.

Experimental Protocols

The following are general protocols for the administration of this compound to rats. It is critical to note that specific vehicle formulations and concentrations for this compound are not publicly available. Therefore, formulation development and dose-range finding studies are essential prerequisites for conducting efficacy studies.

Myocardial Infarction Model in Rats

A widely used model to study the cardioprotective effects of compounds like this compound is the surgical ligation of the left anterior descending (LAD) coronary artery.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for thoracotomy

-

Ventilator

-

Suture material (e.g., 6-0 silk)

-

ECG monitoring system

Procedure:

-

Anesthetize the rat and place it on a heating pad to maintain body temperature.

-

Intubate the rat and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the LAD artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching and ECG changes (e.g., ST-segment elevation).

-

For ischemia-reperfusion models, the ligature is removed after a defined period (e.g., 30-45 minutes). For permanent infarction models, the ligature remains in place.

-

Close the chest in layers.

-

Provide post-operative analgesia and monitor the animal for recovery.

Administration of this compound

This compound has been administered to rats at 45 and 150 parts per million (ppm) in the diet.

Protocol:

-

Formulation (to be optimized): A specific protocol for mixing this compound into rodent chow is not publicly available. A common method involves dissolving or suspending the compound in a suitable vehicle (e.g., a small amount of oil or an aqueous solution) and then thoroughly mixing it with powdered rodent chow. The mixture is then typically re-pelleted and dried. It is crucial to ensure a homogenous distribution of the compound in the feed.

-

Dosing: Provide the medicated chow to the rats ad libitum.

-

Monitoring: Monitor food consumption to estimate the daily dose of this compound administered.

Protocol:

-

Formulation (to be optimized): Prepare a stable solution or suspension of this compound in a vehicle suitable for oral administration in rats (e.g., 0.5% carboxymethylcellulose, corn oil, or a solution containing PEG400). The concentration should be calculated based on the desired dose and the volume to be administered (typically 1-5 mL/kg).

-

Administration: Administer the formulation directly into the stomach using a ball-tipped gavage needle.

-

Frequency: Dosing frequency will depend on the pharmacokinetic profile of this compound.

Protocol:

-

Formulation (to be optimized): Prepare a sterile, pyrogen-free solution of this compound in a vehicle suitable for intravenous injection (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or cyclodextrin, ensuring the final concentration of the solubilizing agent is non-toxic).

-

Administration: Inject the solution into a lateral tail vein. The volume should typically not exceed 5 mL/kg for a bolus injection.

-

Procedure: Proper restraint of the rat is necessary. Warming the tail can help to dilate the veins, facilitating injection.

Visualizations

Caption: Signaling pathway of cardioprotection by this compound.

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for BI-9627 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of BI-9627, a potent and selective sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor, in various animal models for preclinical research. The provided methodologies are based on currently available data and are intended to serve as a comprehensive guide for designing and executing in vivo and ex vivo studies.

Mechanism of Action

This compound is a potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), with IC50 values of 6 nM in intracellular pH recovery assays and 31 nM in human platelet swelling assays.[1] It exhibits over 30-fold selectivity for NHE1 over NHE2 and has no significant activity against NHE3.[1] NHE1 is a ubiquitously expressed transmembrane protein that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion. In pathological conditions such as ischemia-reperfusion injury, overactivation of NHE1 can lead to intracellular sodium and calcium overload, contributing to cell death and tissue damage. By inhibiting NHE1, this compound has demonstrated cardioprotective effects in preclinical models.[2][3]

Signaling Pathway

The following diagram illustrates the central role of NHE1 in cellular pH regulation and the mechanism of action of this compound.

Caption: Mechanism of NHE1 inhibition by this compound.

Data Presentation

The following tables summarize the pharmacokinetic parameters and recommended dosages of this compound in different animal models and experimental setups.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog |

| Intravenous Dose | 1 mg/kg | 1 mg/kg |

| Oral Dose | 10 mg/kg | 5 mg/kg |

| Bioavailability (F%) | 73 | 33 |

| Clearance (% QH) | 5.7 | 13 |

| Volume of Distribution (Vss; L/kg) | 0.76 | 1.4 |

| Mean Residence Time (IV; h) | 3.2 | 6.2 |